2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S/c1-14-8-10-22(11-9-14)28(26,27)17-6-7-18-21-24(19(25)23(18)13-17)12-15-2-4-16(20)5-3-15/h2-7,13-14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYOLOMYFJXGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of the piperidinylsulfonyl group: This is usually done through a sulfonylation reaction, where the piperidinyl group is attached to the core structure via a sulfonyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of triazolo-pyridine derivatives as antimalarial agents. Research conducted on related compounds demonstrated significant in vitro activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 2.24 μM . The sulfonamide fragment in the structure is believed to enhance the biological activity through specific interactions with target enzymes involved in the malaria lifecycle.
Antifungal Properties
The compound's structural similarities to known antifungal agents suggest potential efficacy against fungal infections. A related study synthesized various pyridine-sulfonamide derivatives that exhibited promising antifungal activity against strains such as Candida albicans, with MIC values significantly lower than those of traditional treatments like fluconazole . This indicates that derivatives of this compound may also possess similar antifungal properties.
Antibacterial Effects
The sulfonamide moiety is well-known for its antibacterial properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit bacterial growth, particularly against Pseudomonas aeruginosa and Escherichia coli. In vitro assays have shown effective inhibition at low concentrations, suggesting a viable pathway for developing new antibacterial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenylmethyl group is conserved in antimalarial analogs (e.g., 13f), suggesting its role in target binding .
Pharmacological Activity
CNS Activity
Triazolopyridines with piperazinylalkyl chains (e.g., trazodone derivatives) exhibit affinity for serotonin receptors . The absence of a piperazine moiety in the target compound suggests a divergent therapeutic focus compared to CNS-active analogs.
Computational and Docking Studies
The compound’s design may align with virtual screening approaches used for antimalarial triazolopyridines. For example:
- AutoDock Vina : Enabled prioritization of sulfonamide-bearing analogs for synthesis by predicting falcipain-2 binding affinity.
- Bivalent Binding Optimization : As seen in AZD5153 (a triazolopyridazine BET inhibitor), substituent positioning (e.g., methylpiperidin-sulfonyl) could enhance target engagement .
Biological Activity
The compound 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (C19H21ClN4O3S) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, particularly focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a triazole ring fused with a pyridine moiety, along with a piperidine sulfonamide group. The presence of the 4-chlorophenyl and 4-methylpiperidin-1-yl substituents contributes significantly to its biological activity.
Antibacterial Activity
Recent studies have shown that compounds similar to 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit varying degrees of antibacterial activity. For instance:
- In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses .
- A comparative analysis indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, suggesting their potential as effective antibacterial agents.
| Compound | Target Bacteria | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | Salmonella typhi | 5.0 | Strong |
| Compound B | Bacillus subtilis | 7.5 | Moderate |
| Compound C | Escherichia coli | 20.0 | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : Certain derivatives demonstrated significant AChE inhibition, which is crucial for treating conditions like Alzheimer's disease. For example, compounds showed IC50 values ranging from 1.13 µM to 6.28 µM compared to a reference standard (thiourea) with an IC50 of 21.25 µM .
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound X | 1.13 | 2.14 |
| Compound Y | 6.28 | 5.00 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with active sites of target enzymes and bacterial proteins.
- Sulfonamide Moiety : The sulfonamide group is known for its antibacterial properties and may contribute to the observed enzyme inhibition.
- Triazole Ring : This structural feature often enhances bioactivity through electron-withdrawing effects and hydrogen bonding capabilities.
Case Studies
In a notable study published in 2020, researchers synthesized various derivatives based on the triazole-pyridine framework and evaluated their biological activities comprehensively:
Q & A
Q. How to reconcile conflicting crystallographic data on triazolopyridine ring conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
